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Compound of Interest

Compound Name:
ent-17-Hydroxykaur-15-en-19-oic

acid

Cat. No.: B12380208 Get Quote

This technical guide provides a comprehensive overview of the ent-kaurane diterpenoids

isolated from the leaves of Laetia thamnia L., a plant belonging to the Salicaceae family. This

document is intended for researchers, scientists, and professionals in the field of natural

product chemistry and drug development, offering detailed information on the isolation,

structural elucidation, and biological evaluation of these compounds. The content is based on

the findings from the study "Kaurene diterpenes from Laetia thamnia inhibit the growth of

human cancer cells in vitro".[1][2][3]

Isolated Bioactive Compounds
Four primary ent-kaurane diterpenoids have been successfully isolated from the leaves of

Laetia thamnia L.[1][2][3] Additionally, semi-synthetic derivatives of two of these compounds

were prepared to investigate structure-activity relationships.[1][2][3] The details of these

compounds are summarized in the table below.
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Compound ID Compound Name Molecular Formula Source

1a
ent-kaur-16-en-19-oic

acid
C₂₀H₃₀O₂ Isolated

1b Methyl ester of 1a C₂₁H₃₂O₂ Semi-synthetic

2
ent-3β-hydroxykaur-

16-ene
C₂₀H₃₂O Isolated

3a
ent-kaur-16-en-3α,19-

diol
C₂₀H₃₂O₂ Isolated

3b Acetate diester of 3a C₂₄H₃₆O₄ Semi-synthetic

4
ent-17-hydroxykaur-

15-en-19-oic acid
C₂₀H₃₀O₃ Isolated

In Vitro Cytotoxic Activity
The isolated ent-kaurane diterpenoids and their semi-synthetic derivatives were evaluated for

their cytotoxic effects against a panel of human cancer cell lines.[1][2][3] The compounds

exhibited notable activity, particularly against prostate cancer cells.[1][3] The half-maximal

inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is

required for 50% inhibition in vitro, are presented below.
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Compou

nd

Prostate

(22Rv1)

Prostate

(LNCaP)

Colon

(HT29)

Colon

(HCT11

6)

Colon

(SW480)

Colon

(SW620)

Breast

(MCF-7)

1a
5.03

µg/mL
- - - - - -

1b
6.81

µg/mL
- - - - - -

2 -
12.83

µg/mL
- - - - -

3a - - - - - - -

3b - - - - - - -

4 -
17.63

µg/mL
- - - - -

A hyphen (-) indicates that specific data was not provided in the source material.

Experimental Protocols
The following sections detail the methodologies employed in the isolation, characterization, and

biological evaluation of the ent-kaurane diterpenoids from Laetia thamnia L.

Plant Material and Extraction
The leaves of Laetia thamnia L. were collected, and a voucher specimen was deposited. The

air-dried and powdered leaves underwent an exhaustive extraction process to obtain a crude

extract, which then was subjected to further purification.

Isolation and Purification
The crude extract was fractionated using a combination of chromatographic techniques. These

methods typically include column chromatography over silica gel, followed by further

purification steps such as preparative thin-layer chromatography (TLC) or high-performance

liquid chromatography (HPLC) to yield the pure compounds.
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Structural Elucidation
The chemical structures of the isolated diterpenoids were determined through comprehensive

spectroscopic analysis. This involves a suite of techniques including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR

experiments (such as COSY, HMQC, and HMBC) are used to determine the connectivity of

atoms within the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact

molecular formula of the compounds.

Infrared (IR) Spectroscopy: This technique helps in identifying the functional groups present

in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used to identify chromophores within the

molecular structure.

Preparation of Semi-Synthetic Derivatives
Methyl Ester (1b): Compound 1a (ent-kaur-16-en-19-oic acid) was treated with

diazomethane to yield its corresponding methyl ester.

Acetate Diester (3b): Compound 3a (ent-kaur-16-en-3α,19-diol) was acetylated using acetic

anhydride in pyridine to produce the diacetate derivative.

In Vitro Cytotoxicity Assay
The cytotoxic activity of the isolated compounds was assessed using a panel of human tumor

cell lines. The cells were cultured under standard conditions and treated with the compounds at

concentrations ranging from 6 to 50 µg/mL.[1][2] The percentage of cell viability was

determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) assay, and the IC₅₀ values were calculated.

Visualizations
The following diagrams illustrate the experimental workflow and the relationships between the

isolated and synthesized compounds.
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Caption: Experimental workflow for the isolation and bioactivity testing of diterpenoids.
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Caption: Semi-synthetic derivatization of isolated diterpenoids.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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